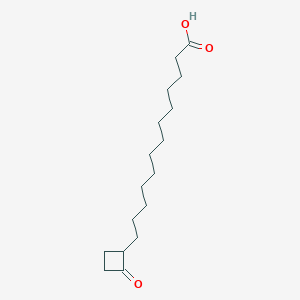
13-(2-Oxocyclobutyl)tridecanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
13-(2-Oxocyclobutyl)tridecanoic acid is a unique organic compound characterized by the presence of a cyclobutyl ring with a ketone group attached to a tridecanoic acid chain
Méthodes De Préparation
The synthesis of 13-(2-Oxocyclobutyl)tridecanoic acid can be achieved through several routes. One common method involves the reaction of tridecanoic acid with cyclobutanone under specific conditions. The reaction typically requires a catalyst, such as a strong acid or base, to facilitate the formation of the cyclobutyl ring. Industrial production methods may involve the use of advanced techniques like column chromatography and multidimensional liquid chromatography (MDLC) for purification .
Analyse Des Réactions Chimiques
13-(2-Oxocyclobutyl)tridecanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. .
Applications De Recherche Scientifique
13-(2-Oxocyclobutyl)tridecanoic acid has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex molecules.
Medicine: Its potential antimicrobial activity makes it a candidate for developing new antibiotics.
Mécanisme D'action
The mechanism of action of 13-(2-Oxocyclobutyl)tridecanoic acid involves its interaction with microbial cell membranes. The compound disrupts the membrane integrity, leading to cell lysis and death. This antimicrobial activity is enhanced when the compound is used in combination with silver nanoparticles, which further destabilize the microbial cell membrane .
Comparaison Avec Des Composés Similaires
Similar compounds to 13-(2-Oxocyclobutyl)tridecanoic acid include other fatty acids like tridecanoic acid, tetradecanoic acid, and pentadecanoic acid. These compounds share similar structural features but differ in their chain lengths and functional groups. The presence of the cyclobutyl ring and the ketone group in this compound makes it unique and potentially more effective in certain applications .
Propriétés
Formule moléculaire |
C17H30O3 |
|---|---|
Poids moléculaire |
282.4 g/mol |
Nom IUPAC |
13-(2-oxocyclobutyl)tridecanoic acid |
InChI |
InChI=1S/C17H30O3/c18-16-14-13-15(16)11-9-7-5-3-1-2-4-6-8-10-12-17(19)20/h15H,1-14H2,(H,19,20) |
Clé InChI |
JOMLURKMPZVFDG-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)C1CCCCCCCCCCCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















